molecular formula C13H13N5O2S B3134183 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole CAS No. 400077-63-6

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

Cat. No.: B3134183
CAS No.: 400077-63-6
M. Wt: 303.34 g/mol
InChI Key: IGEMDPJCIKVTIE-UHFFFAOYSA-N
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Description

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the introduction of the phenylsulfonyl group. The triazole ring is then constructed through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrazole-triazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler heterocyclic compounds.

Scientific Research Applications

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with biological macromolecules, while the pyrazole and triazole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(phenylsulfonyl)-1H-pyrazole
  • 1-(phenylsulfonyl)-1H-1,2,4-triazole
  • 1-(phenylsulfonyl)-1H-benzotriazole

Uniqueness

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is unique due to the combination of the pyrazole and triazole rings with the phenylsulfonyl group. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-[1-[1-(benzenesulfonyl)pyrazol-3-yl]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-11(17-10-14-9-15-17)13-7-8-18(16-13)21(19,20)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMDPJCIKVTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 2
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 3
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1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 4
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1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 5
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 6
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

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